molecular formula C41H47NO19 B11930236 Wilfordinine D

Wilfordinine D

Cat. No.: B11930236
M. Wt: 857.8 g/mol
InChI Key: MULDBYDFNDGEHV-KVITVWAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Wilfordinine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs nucleophiles or electrophiles under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C41H47NO19

Molecular Weight

857.8 g/mol

IUPAC Name

[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-9-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate

InChI

InChI=1S/C41H47NO19/c1-19-9-10-25-11-13-42-15-27(25)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)26-12-14-52-16-26)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h11-16,19,28-34,51H,9-10,17-18H2,1-8H3/t19?,28?,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1

InChI Key

MULDBYDFNDGEHV-KVITVWAGSA-N

Isomeric SMILES

CC1CCC2=C(C=NC=C2)C(=O)OC[C@]3(C4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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